molecular formula C20H24N4O3S B2458705 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251620-05-9

6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2458705
CAS No.: 1251620-05-9
M. Wt: 400.5
InChI Key: LZWHOCWYKOGPPB-UHFFFAOYSA-N
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Description

6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)sulfonyl-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-16-9-12-22(13-10-16)28(26,27)18-7-8-19-21-24(20(25)23(19)15-18)14-11-17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWHOCWYKOGPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridine core, followed by the introduction of the sulfonyl and phenethyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various sulfonyl chlorides. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neuroprotective agent in models of neurodegenerative diseases.

    Medicine: Studied for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine core and have been studied for their anticancer properties.

    Triazole-pyrimidine hybrids: These compounds have shown potential as neuroprotective and anti-inflammatory agents.

Uniqueness

6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its sulfonyl and phenethyl groups may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.

Biological Activity

The compound 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine class and has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazole ring fused with a pyridine ring and various substituents including a methylphenyl group and a methylpiperidinylsulfonyl group. The general synthetic route involves:

  • Formation of the Triazole Ring : Synthesized through cyclization reactions involving hydrazine derivatives.
  • Fusion with Pyridine : Achieved via condensation reactions.
  • Substituent Introduction : Methylphenyl and methylpiperidinylsulfonyl groups are added through substitution reactions.

Antimicrobial Properties

Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit various bacterial strains effectively. The antimicrobial evaluation typically employs methods such as agar diffusion and broth dilution techniques to assess the efficacy against pathogens.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as pancreatic adenocarcinoma and glioblastoma. The mechanism often involves cell cycle arrest and modulation of apoptosis pathways.

Cell Line IC50 (µM) Mechanism of Action
LASCPC-01 (Pancreatic)0.47Induction of G1 phase arrest
U87 (Glioblastoma)VariesApoptosis induction via pathway modulation

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular proliferation.
  • Receptor Modulation : Binding to receptors alters signaling pathways related to cell survival and apoptosis.

Case Studies

A notable study focused on the synthesis and biological evaluation of various derivatives of triazolopyridines, including our compound of interest. The study reported significant inhibition rates against specific cancer cell lines, emphasizing the need for further structural optimization to enhance efficacy.

Another relevant case involved the exploration of the compound's effects on G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes. The modulation of these receptors could explain some observed therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can alkylation by-products be minimized?

  • Methodological Answer : Alkylation reactions are critical for introducing substituents like the 2-phenylethyl group. Optimize reaction conditions (e.g., temperature, solvent polarity, and base strength) to favor nucleophilic substitution while suppressing side reactions. For example, using aprotic solvents like DMF and controlled stoichiometry of alkylating agents reduces dimerization or over-alkylation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound with >95% purity .

Q. How can the three-dimensional conformation of this compound be resolved to inform target binding studies?

  • Methodological Answer : Employ X-ray crystallography for high-resolution structural determination. If crystallization fails, use NOE (Nuclear Overhauser Effect) experiments in 2D NMR (e.g., ROESY) to infer spatial proximity of protons. Computational docking (e.g., AutoDock Vina) can model interactions with biological targets, validated by mutagenesis studies on key residues .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH conditions?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Stability studies involve incubating the compound in buffers (pH 1–14) at 37°C, followed by LC-MS to monitor degradation products. Note: Stability is typically higher in acidic/neutral conditions but declines in basic media due to sulfonyl group hydrolysis .

Advanced Research Questions

Q. How do substituents on the piperidine ring (e.g., 4-methyl) influence sulfonyl group reactivity in nucleophilic environments?

  • Methodological Answer : The 4-methyl group sterically shields the sulfonyl moiety, reducing susceptibility to nucleophilic attack. Compare reaction rates with analogs lacking methyl groups (e.g., piperidine vs. 4-methylpiperidine derivatives) in SN2 reactions using thiols or amines. Kinetic assays (e.g., stopped-flow spectrophotometry) quantify rate constants, revealing steric vs. electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines or animal models?

  • Methodological Answer : Cross-validate assays using orthogonal methods. For instance, if cytotoxicity varies between MTT and apoptosis assays, confirm via flow cytometry (Annexin V/PI staining). Adjust experimental conditions (e.g., serum concentration, incubation time) to match physiological relevance. Meta-analysis of pharmacokinetic parameters (e.g., logP, plasma protein binding) can explain discrepancies in vivo .

Q. How can computational methods predict metabolic pathways and guide structural modifications to enhance bioavailability?

  • Methodological Answer : Use in silico tools like GLORY or ADMET Predictor™ to identify metabolic soft spots (e.g., sulfonyl oxidation, triazole ring cleavage). Introduce fluorinated groups or bulky substituents at predicted sites to block cytochrome P450-mediated metabolism. Validate with microsomal stability assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Q. What mechanistic insights explain the compound’s dual activity in cancer and neurological models?

  • Methodological Answer : Investigate shared targets (e.g., kinase inhibition or epigenetic modulation) via phosphoproteomics or RNA-seq. For example, inhibition of JAK-STAT signaling may suppress tumor growth while modulating neuroinflammation. Use CRISPR-Cas9 knockout models to confirm target specificity .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationColumn chromatography, solvent screening
Structural AnalysisX-ray crystallography, 2D NMR (ROESY)
Stability ProfilingLC-MS, pH-dependent degradation assays
Target ValidationDocking, mutagenesis, phosphoproteomics
Metabolic PredictionIn silico modeling, microsomal assays

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